molecular formula C16H12N2O2 B12582496 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine CAS No. 212387-35-4

3-[4-(Pyridin-3-yloxy)phenoxy]pyridine

Cat. No.: B12582496
CAS No.: 212387-35-4
M. Wt: 264.28 g/mol
InChI Key: DTPQYDAIOFINNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Pyridin-3-yloxy)phenoxy]pyridine is a diaryl ether derivative featuring two pyridine rings connected via oxygen atoms. Its structure comprises a central phenoxy group substituted at the 4-position with a pyridin-3-yloxy moiety and at the 3-position with another pyridine ring. This compound belongs to a class of heterocyclic aromatic systems where pyridine rings are linked through ether bonds, which are often synthesized via nucleophilic aromatic substitution or coupling reactions .

Properties

CAS No.

212387-35-4

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-(4-pyridin-3-yloxyphenoxy)pyridine

InChI

InChI=1S/C16H12N2O2/c1-3-15(11-17-9-1)19-13-5-7-14(8-6-13)20-16-4-2-10-18-12-16/h1-12H

InChI Key

DTPQYDAIOFINNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)OC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-hydroxypyridine with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyridin-3-yloxy)phenoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or organolithium reagents in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced pyridine derivatives .

Scientific Research Applications

3-[4-(Pyridin-3-yloxy)phenoxy]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine can be contextualized by comparing it to analogous pyridine-based diaryl ethers and substituted derivatives. Below is a detailed analysis supported by data from the evidence:

Structural Analogues and Substituent Effects

  • Chloro-Substituted Pyridines: Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives () exhibit higher molecular weights (466–545 g/mol) due to chloro and substituted phenyl groups. These substituents increase steric bulk and polarizability, leading to elevated melting points (268–287°C) compared to the simpler 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine (estimated molecular weight: ~269.3 g/mol) .
  • Methoxy-Substituted Derivatives : Compounds with methoxy groups (e.g., 4-(4-methoxyphenyl)pyridine derivatives in ) show enhanced solubility in polar solvents due to the electron-donating methoxy group, a property that may differ from the target compound’s pyridin-3-yloxy substituents, which could impart moderate polarity .

Physicochemical Properties

A comparative table of key parameters is provided below:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents References
3-[4-(Pyridin-3-yloxy)phenoxy]pyridine C₁₆H₁₁N₂O₂ ~269.3 Not reported Not reported Pyridin-3-yloxy, phenoxy Inferred
2-Amino-4-(2-chloro-5-(4-Cl-phenyl)pyridin-3-yl) C₁₈H₁₂Cl₂N₄ 466 268–287 67–81 Chloro, substituted phenyl
4-(4-Methoxyphenyl)pyridine derivatives Varies 350–500 200–250 60–75 Methoxy, aryl
Coumarin-pyridine hybrids (3a–q) C₂₃H₂₀N₂O₂Br 467–545 Not reported 66–81 Coumarin, pyridinium bromide

Functional and Electronic Properties

  • Electronic Effects: Pyridin-3-yloxy groups in the target compound may act as electron-withdrawing substituents, influencing charge distribution and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.